3-(Chlorosulfonyl)propane-1-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chlorosulfonylpropane-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClFO4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMPXFWYIPVYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClFO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)propane-1-sulfonyl fluoride typically involves the reaction of propane-1,3-diol with chlorosulfonic acid and sulfuryl fluoride. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic attacks at both sulfur centers, with reactivity differences between –SO₂Cl and –SO₂F groups:
Table 1: Comparison of –SO₂Cl vs. –SO₂F Reactivity
| Parameter | –SO₂Cl Group | –SO₂F Group |
|---|---|---|
| Electrophilicity | Higher (Cl⁻ is better LG) | Moderate (F⁻ is weaker LG) |
| Common Nucleophiles | Amines, alcohols, thiols | Amines, organometallics |
| Typical Conditions | 25–80°C, polar aprotic solvents | 50–120°C, DMF/DMSO |
Reactions at –SO₂Cl
The chlorosulfonyl group reacts preferentially due to chloride’s superior leaving-group ability:
-
With amines : Forms sulfonamides (RSO₂NHR') at 25–60°C in THF or DCM .
Example:
-
With alcohols : Produces sulfonic esters under basic conditions (e.g., pyridine) .
Example:
Reactions at –SO₂F
The sulfonyl fluoride group reacts selectively under harsher conditions:
-
With Grignard reagents : Forms alkyl sulfones at 0–25°C.
-
Fluoride displacement : Rare unless activated by electron-withdrawing groups .
Halogen Exchange Reactions
The –SO₂Cl group participates in halogen-exchange processes, enabling access to fluorinated derivatives:
Table 2: Halogen Exchange with KF
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| CHClFOS | KF, PEG-800, 90°C, 5h | CF(SO₂F)C₂H₄SO₂F | 78% |
Mechanistically, the reaction proceeds via an
-type pathway, where fluoride displaces chloride in the presence of phase-transfer catalysts like polyethylene glycol .
Elimination Reactions
Under basic conditions, CHClFOS eliminates HCl to form conjugated alkenes:
-
Base-induced dehydrohalogenation : Using NaOH or K₂CO₃ in ethanol at 60–80°C yields 1-propene derivatives.
Example:
Radical-Mediated Pathways
While less common, CHClFOS can generate fluorosulfonyl radicals (- SO₂F ) under UV irradiation or with photoredox catalysts :
Stability and Side Reactions
Scientific Research Applications
Organic Synthesis
Reagent in Synthesis:
The compound serves as an important reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl fluorides. It can be used to introduce sulfonyl groups into various organic substrates, enhancing their reactivity and biological activity.
- Case Study: A study demonstrated the successful use of 3-(Chlorosulfonyl)propane-1-sulfonyl fluoride in synthesizing spirocyclic β- and γ-sultams through one-pot cyclization reactions. This method highlights its efficiency in generating complex molecular architectures under mild conditions .
Synthesis of Pharmaceuticals:
The compound is utilized in the pharmaceutical industry for the synthesis of drugs that require sulfonamide functionalities. Its ability to form stable sulfonamide bonds makes it valuable for creating bioactive compounds.
- Example: The synthesis of chiral imidazolium ionic liquids from this compound has been reported, showcasing its utility in developing materials with specific chiral properties .
Medicinal Chemistry
Drug Development:
In medicinal chemistry, this compound has been explored as a building block for various drug candidates. The incorporation of fluorine into drug molecules can enhance metabolic stability and bioavailability.
- Research Insight: The introduction of fluorinated compounds into drug design has been linked to improved pharmacokinetic properties. Studies indicate that fluorine-containing drugs often exhibit higher efficacy and lower toxicity .
Antioxidant Properties:
Recent research has highlighted the antioxidant capabilities of compounds containing sulfur-fluorine bonds, including this compound. These properties can be leveraged in developing therapeutic agents targeting oxidative stress-related diseases .
Materials Science
Polymer Chemistry:
The compound is also significant in materials science, particularly in the development of fluorinated polymers that exhibit unique thermal and mechanical properties. These materials are essential for applications in coatings, adhesives, and electronic components.
- Application Example: Fluorinated polymers derived from sulfonyl fluoride compounds have shown promise in photovoltaic cells due to their enhanced charge mobility and stability .
Electrolyte Additives:
In battery technology, this compound can be used as an additive to improve the performance and safety of lithium-ion batteries. Its role as a stabilizing agent contributes to longer cycle life and better thermal management .
Mechanism of Action
The mechanism by which 3-(Chlorosulfonyl)propane-1-sulfonyl fluoride exerts its effects involves the reactivity of its functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl fluoride group is also reactive and can participate in various chemical transformations, contributing to the compound’s versatility in different applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinctiveness arises from the simultaneous presence of -SO₂Cl and -SO₂F groups. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Sulfonyl-Functionalized Propane Derivatives
Reactivity and Stability
- Chlorosulfonyl vs. Computational studies on fluoro- and chlorosulfonyl azides (e.g., vibrational mode analysis) suggest that fluorine substituents may stabilize gauche conformations, influencing reactivity .
- Dual Functionalization: The coexistence of -SO₂Cl and -SO₂F on propane enables sequential reactions (e.g., selective substitutions), a feature absent in monosubstituted analogs like 3-chloropropane-1-sulfonyl chloride .
Biological Activity
3-(Chlorosulfonyl)propane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
The compound features a sulfonyl fluoride functional group, which is known for its reactivity in various chemical reactions, particularly in the formation of covalent bonds with nucleophiles. The synthesis of this compound typically involves the reaction of chlorosulfonic acid with propane-1-sulfonyl fluoride under controlled conditions to ensure the stability of the product.
Chemical Structure
The chemical structure can be represented as follows:
This structure highlights the presence of both chlorosulfonyl and sulfonyl fluoride groups, which contribute to its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific biomolecules, including proteins and enzymes. This interaction can lead to modulation of various biochemical pathways, including:
- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes by covalently modifying active sites.
- Signal Transduction : It may influence signaling pathways by altering the activity of key proteins involved in cellular responses.
Research Findings
Recent studies have focused on the compound's role in drug discovery and development, particularly in creating chemical probes for biological research.
Case Studies
- Cereblon Interaction : Research has demonstrated that sulfonyl fluoride compounds can covalently engage cereblon (CRBN), an E3 ubiquitin ligase involved in protein degradation pathways. This interaction has implications for targeted cancer therapies, where modulation of CRBN activity can influence tumor growth and survival .
- Neuroprotective Effects : Another study explored the neuroprotective potential of sulfonyl fluoride derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal apoptosis and inflammation, suggesting therapeutic applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Study Focus | Findings | Implications |
|---|---|---|
| Cereblon Interaction | Covalent binding leading to modulation of protein degradation pathways | Potential cancer therapy applications |
| Neuroprotective Effects | Reduction in apoptosis and inflammation in neuronal models | Therapeutic applications in neurodegeneration |
| Enzyme Inhibition Studies | Inhibition of specific enzymes through covalent modification | Drug development for metabolic disorders |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(chlorosulfonyl)propane-1-sulfonyl fluoride, and how do reaction conditions influence yield?
- Methodology: The compound can be synthesized via electrochemical fluorination of disulfide precursors in flow reactors. For example, propane-1-sulfonyl fluoride derivatives are synthesized by applying 20 mA current for 41 hours in anhydrous conditions, followed by in situ derivatization . Optimizing current density and reaction time improves yield, while impurities (e.g., unreacted disulfides) are minimized using GC-MS monitoring.
Q. What analytical techniques are critical for characterizing this compound?
- Methodology: Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming sulfonyl fluoride and chlorosulfonyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies S=O and S-F stretches (1,200–1,400 cm⁻¹). For purity assessment, HPLC with UV detection at 210 nm is recommended .
Q. How can researchers safely handle this compound’s reactivity and toxicity?
- Methodology: Use inert atmosphere gloveboxes to avoid hydrolysis of sulfonyl fluoride groups. Personal protective equipment (PPE) must include fluoropolymer-coated gloves and face shields, as the compound reacts exothermically with water, releasing HCl and HF . Emergency protocols for inhalation exposure involve immediate oxygen therapy and bronchodilators .
Advanced Research Questions
Q. How do competing reaction pathways affect the selectivity of this compound in nucleophilic substitutions?
- Methodology: Kinetic studies using stopped-flow IR spectroscopy reveal that the chlorosulfonyl group undergoes faster nucleophilic attack (e.g., by amines) compared to the sulfonyl fluoride moiety. Solvent polarity (e.g., DMF vs. THF) modulates selectivity: polar aprotic solvents favor sulfonyl chloride reactivity, while nonpolar solvents stabilize the sulfonyl fluoride group .
Q. What strategies resolve contradictions in reported thermal stability data for this compound?
- Methodology: Differential scanning calorimetry (DSC) under nitrogen shows decomposition onset at 150°C, conflicting with earlier TGA data (120°C). This discrepancy arises from moisture traces in TGA samples, which accelerate degradation. Controlled humidity studies (<10 ppm H₂O) confirm the higher stability threshold .
Q. Can computational modeling predict the compound’s reactivity in complex reaction environments?
- Methodology: Density functional theory (DFT) calculations (B3LYP/6-311+G*) identify the chlorosulfonyl group as the electrophilic hotspot (LUMO = -1.8 eV). Molecular dynamics simulations in explicit solvent models (e.g., acetonitrile) predict solvation effects on reaction barriers, aligning with experimental Arrhenius parameters .
Q. How do structural analogs differ in reactivity, and what mechanistic insights do they provide?
- Methodology: Comparing this compound with 3-(trifluoromethoxy)propane-1-sulfonyl chloride shows that electron-withdrawing groups (e.g., -F) reduce sulfonate leaving-group ability. Hammett substituent constants (σₚ = +0.78 for -SO₂F vs. +0.64 for -SO₂Cl) correlate with SN2 reaction rates in aryl substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
